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molecular formula C15H15NO2 B4540163 N-(3-methoxyphenyl)-2-methylbenzamide CAS No. 55814-35-2

N-(3-methoxyphenyl)-2-methylbenzamide

Cat. No. B4540163
M. Wt: 241.28 g/mol
InChI Key: SPIILUGKKBPDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985804

Procedure details

A 15.5 g (0.1 mol) portion of o-methylbenzoyl chloride was added dropwise to a stirred solution of 11.9 g (0.1 mol) of m-methoxyaniline and 10.1 g (0.1 mol) of triethylamine in 250 ml of ether and the resulting solution was cooled. After addition of the o-methylbenzoylchloride, the mixture was stirred at room temperature for an additional 5 hours, and the reaction mixture was washed with water to remove triethylamine hydrochloride. The ether layer was dried over anhydrous sodium sulfate and the ether was removed whereby 23.9 g (99%) of fine white prisms having a melting point of 142°-143° C were obtained. IR cm-1 (KBr-tablet), νNH 3250 (S), νCO 1655(S), 1610(S).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1655(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1610(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH2:16].C(N(CC)CC)C.[K+].[Br-]>CCOCC>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH:16][C:4](=[O:5])[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
11.9 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1655(S)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
1610(S)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for an additional 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled
WASH
Type
WASH
Details
the reaction mixture was washed with water
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether was removed whereby 23.9 g (99%) of fine white prisms
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC=1C=C(NC(C2=C(C=CC=C2)C)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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